

An In-depth Technical Guide to the Structural Isomers of Dichlorobutene (C4H6Cl2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorobutene*

Cat. No.: *B078561*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of **dichlorobutene** (C4H6Cl2), a class of chlorinated hydrocarbons with significant applications as intermediates in organic synthesis. This document details the identification, physical and spectroscopic properties, and synthetic methodologies for these isomers, presenting data in a clear and accessible format to support research and development activities.

Introduction to the Structural Isomers of Dichlorobutene

The molecular formula C4H6Cl2 represents a variety of structural isomers, including acyclic (straight-chain and branched-chain) and cyclic compounds. These isomers exhibit distinct physical, chemical, and spectroscopic properties due to the different arrangements of their atoms and the location of the double bond and chlorine substituents. The primary acyclic isomers are derived from the chlorination of 1,3-butadiene and include 1,4-dichloro-2-butene, 3,4-dichloro-1-butene, and 1,2-dichloro-2-butene.^{[1][2]} Cyclic isomers include derivatives of cyclobutane and cyclopropane.

Isomer Identification and Classification

The structural isomers of **dichlorobutene** (C4H6Cl2) can be systematically classified based on their carbon skeleton (acyclic or cyclic) and the position of the double bond and chlorine atoms.

Acyclic Isomers

These isomers possess a four-carbon chain with one double bond. They can be further categorized as straight-chain or branched-chain.

Straight-Chain Isomers:

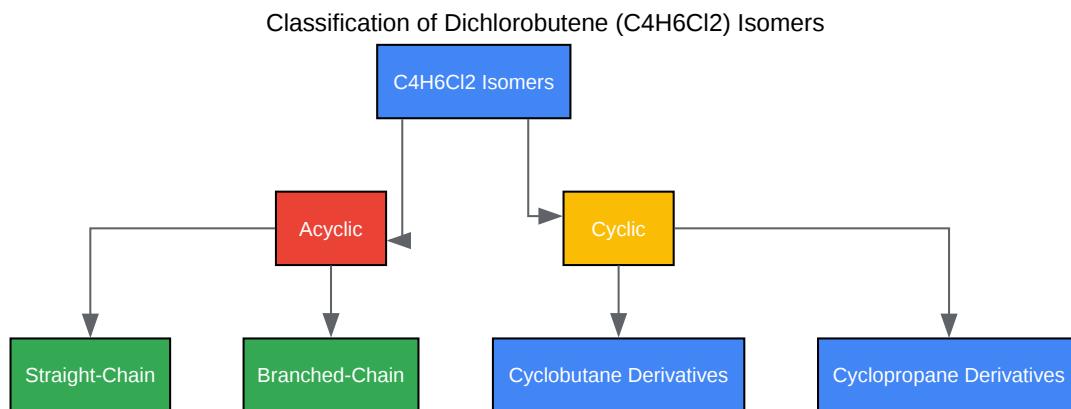
- 1,2-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.[\[3\]](#)
- 1,3-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.[\[4\]](#)
- 1,4-Dichloro-2-butene: Exists as cis (Z) and trans (E) geometric isomers.[\[2\]](#)
- 2,3-Dichloro-2-butene: Does not exhibit geometric isomerism due to the substitution pattern on the double bond.
- 3,4-Dichloro-1-butene: A key intermediate in the production of chloroprene.[\[2\]](#)
- 1,1-Dichloro-2-butene: Exists as (E) and (Z) geometric isomers.
- 2,3-Dichloro-1-butene[\[5\]](#)
- 3,3-Dichloro-1-butene[\[6\]](#)

Branched-Chain Isomers:

- 1,2-Dichloro-3-methyl-1-propene
- 1,3-Dichloro-2-methyl-1-propene
- 1,1-Dichloro-3-methyl-1-propene
- 3,3-Dichloro-2-methyl-1-propene

Cyclic Isomers

These isomers contain a cyclopropane or cyclobutane ring structure.


Cyclobutane Derivatives:

- 1,1-Dichlorocyclobutane
- cis-1,2-Dichlorocyclobutane[7]
- trans-1,2-Dichlorocyclobutane[7][8]
- cis-1,3-Dichlorocyclobutane
- trans-1,3-Dichlorocyclobutane

Cyclopropane Derivatives:

- 1,1-Dichloro-2-methylcyclopropane
- cis-1,2-Dichloro-1-methylcyclopropane
- trans-1,2-Dichloro-1-methylcyclopropane
- cis-1,2-Dichloro-3-methylcyclopropane
- trans-1,2-Dichloro-3-methylcyclopropane
- (Dichloromethyl)cyclopropane[9]
- 1-Chloro-1-(chloromethyl)cyclopropane
- cis-1-Chloro-2-(chloromethyl)cyclopropane
- trans-1-Chloro-2-(chloromethyl)cyclopropane

The following diagram illustrates the classification of **dichlorobutene** isomers.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **dichlorobutene** isomer classes.

Quantitative Data Presentation

The following tables summarize the available physical and spectroscopic data for various **dichlorobutene** isomers. Note that data for some of the less common isomers are not readily available in the literature.

Physical Properties of Acyclic Dichlorobutene Isomers

Isomer	CAS Number	Boiling Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
(E)-1,2-Dichloro-2-butene	15224-29-0	~100	~1.14	-
(Z)-1,3-Dichloro-2-butene	926-57-8	125-129	1.16	1.4690
cis-1,4-Dichloro-2-butene	1476-11-5	152	1.188 (at 25°C)	1.489
trans-1,4-Dichloro-2-butene	110-57-6	125.5	1.13	-
2,3-Dichloro-2-butene	1587-29-7	97-99 (at 680 mmHg)	1.1416	1.4582
3,4-Dichloro-1-butene	760-23-6	123	1.15 (at 25°C)	1.4658
3,3-Dichlorobut-1-ene	38585-77-2	-	-	-

Note: Data is presented at standard conditions unless otherwise specified. A dash (-) indicates that data was not found in the searched literature.

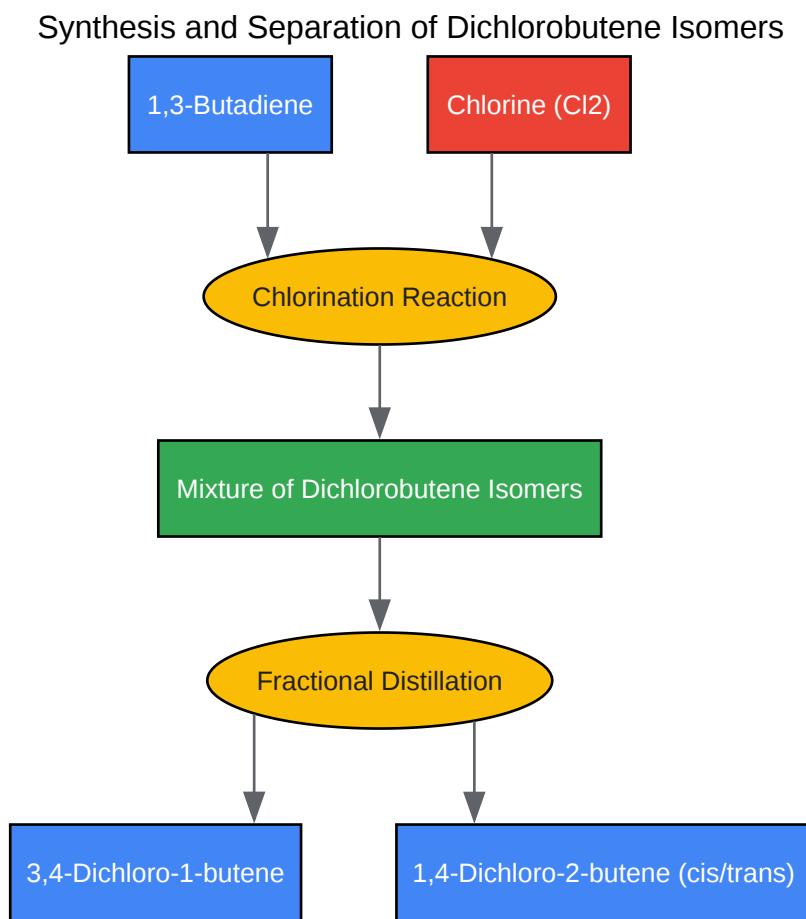
Spectroscopic Data of Acyclic Dichlorobutene Isomers

Isomer	¹ H NMR (δ , ppm in CDCl ₃)	¹³ C NMR (δ , ppm in CDCl ₃)	Key IR Absorptions (cm ⁻¹)
cis-1,4-Dichloro-2-butene	~5.8 (m, 2H), ~4.1 (d, 4H)	-	-
trans-1,4-Dichloro-2-butene	~5.9 (m, 2H), ~4.0 (d, 4H)	-	~965 (C-H out-of-plane bend)
3,4-Dichloro-1-butene	~5.9 (m, 1H), ~5.4 (m, 2H), ~4.6 (m, 1H), ~3.7 (m, 2H)	Four distinct signals	Characteristic terminal alkene absorptions
(E)-1,3-Dichloro-2-butene	-	-	-
(Z)-1,3-Dichloro-2-butene	-	136.47, 123.48, 39.80, 20.94	-

Note: Chemical shifts are approximate and can vary based on experimental conditions. A dash (-) indicates that specific data was not found in the searched literature.[\[2\]](#)

Experimental Protocols

Synthesis of Dichlorobutene Isomers


The primary industrial method for synthesizing a mixture of **dichlorobutene** isomers is the chlorination of 1,3-butadiene.[\[1\]](#) This reaction typically yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans isomers).

General Protocol for Chlorination of 1,3-Butadiene:

- Reaction Setup: A solution of 1,3-butadiene in an inert solvent (e.g., dichloromethane) is prepared in a jacketed reactor equipped with a stirrer, a gas inlet, and a condenser.
- Chlorination: Gaseous chlorine is bubbled through the solution at a controlled rate while maintaining a low temperature (typically below 0°C) to manage the exothermic reaction.

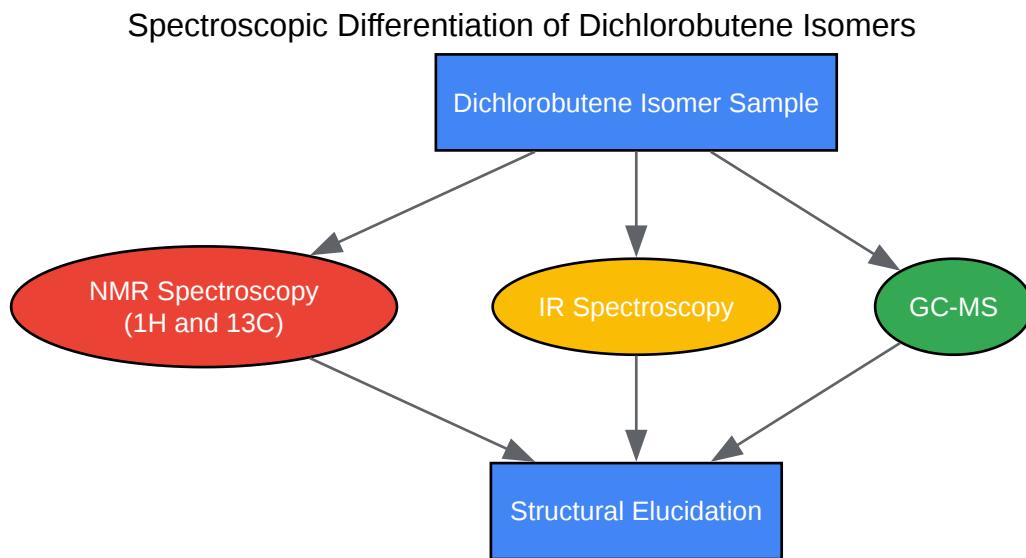
- Work-up: After the reaction is complete, the solvent is removed by distillation to yield a crude mixture of **dichlorobutene** isomers.
- Separation: The individual isomers can be separated by fractional distillation based on their boiling point differences.

The following diagram illustrates a general workflow for the synthesis and separation of **dichlorobutene** isomers.

[Click to download full resolution via product page](#)

Caption: General workflow for **dichlorobutene** synthesis.

Spectroscopic Characterization


Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve 10-20 mg of the **dichlorobutene** isomer in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.[2]
- ^1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a 90° pulse width and a relaxation delay of at least 5 seconds for quantitative analysis. [2]
- ^{13}C NMR Acquisition: Acquire a proton-decoupled spectrum with a relaxation delay of 2-5 seconds.[2]
- Data Processing: Process the raw data, reference the spectra to the TMS signal (0.00 ppm), and analyze the chemical shifts, coupling constants, and integration.[2]

Infrared (IR) Spectroscopy:

- Sample Preparation (Neat Liquid): Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[2]
- Data Acquisition: Record the spectrum using a standard FT-IR spectrometer over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify characteristic absorption bands, particularly in the fingerprint region (1500-400 cm^{-1}), to differentiate between isomers. The C-H out-of-plane bending region is particularly useful for distinguishing cis and trans isomers of 1,4-dichloro-2-butene.[2]

The following diagram outlines the workflow for spectroscopic differentiation of **dichlorobutene** isomers.

[Click to download full resolution via product page](#)

Caption: Workflow for isomer differentiation.

Conclusion

The structural isomers of **dichlorobutene** ($C_4H_6Cl_2$) represent a diverse group of compounds with significant utility in chemical synthesis. A thorough understanding of their individual properties is crucial for their effective application in research and development. This guide provides a foundational repository of information on the identification, properties, and synthesis of these isomers, intended to facilitate further investigation and application by professionals in the field. The provided experimental protocols offer a starting point for the synthesis and characterization of these valuable chemical intermediates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy (E)-1,2-Dichloro-2-butene (EVT-1194920) | 15224-29-0 [evitachem.com]
- 4. 1,3-Dichloro-2-butene | C4H6Cl2 | CID 13556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dichloro-1-butene | C4H6Cl2 | CID 110944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3-Dichlorobut-1-ene | C4H6Cl2 | CID 642182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. isomers of dichlorocyclobutane | Filo [askfilo.com]
- 8. trans-1,2-Dichlorocyclobutane | C4H6Cl2 | CID 54085055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dichloromethylcyclopropane | C4H6Cl2 | CID 14175395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structural Isomers of Dichlorobutene (C4H6Cl2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078561#structural-isomers-of-dichlorobutene-c4h6cl2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com